molecular formula C11H9NO3 B6590456 Methyl 3-phenylisoxazole-5-carboxylate CAS No. 1081-30-7

Methyl 3-phenylisoxazole-5-carboxylate

Cat. No. B6590456
CAS RN: 1081-30-7
M. Wt: 203.19 g/mol
InChI Key: SSDKYDGBJLXLAO-UHFFFAOYSA-N
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Description

“Methyl 3-phenylisoxazole-5-carboxylate” is a chemical compound with the CAS Number: 1081-30-7 . It has a molecular weight of 203.2 and its IUPAC name is methyl 3-phenyl-5-isoxazolecarboxylate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 203.19 . The compound has a number of heavy atoms: 15, aromatic heavy atoms: 11, rotatable bonds: 3, H-bond acceptors: 4.0, and H-bond donors: 0.0 . It has a Molar Refractivity of 53.22 and a TPSA of 52.33 Ų . It is soluble with a solubility of 0.292 mg/ml .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound to Methyl 3-phenylisoxazole-5-carboxylate, has been synthesized and studied for its photochemical properties. FTIR spectroscopy revealed two low energy conformers in cryogenic matrices. UV irradiation led to the formation of oxazole, a photoproduct, demonstrating its potential in photochemical studies (Lopes et al., 2011).

Synthesis and Biological Activity

Novel derivatives of comenic acid containing isoxazole moieties have been synthesized, including compounds related to this compound. These derivatives exhibited synergistic effects when mixed with the antitumor drug Temobel, suggesting their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).

Bromination Studies

Research into the bromination of this compound, particularly the bromination of its methyl group, has been conducted. These studies are important for synthesizing isoxazole-fused heterocycles, which have various applications in chemical synthesis (Roy et al., 2004).

Nitration Mechanism

Nitration of phenylisoxazoles, including variants of this compound, has been studied to understand the electrophilic substitution mechanisms on these compounds. This research is significant for developing synthetic pathways in organic chemistry (Katritzky et al., 1975).

Safety and Hazards

The safety information for “Methyl 3-phenylisoxazole-5-carboxylate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 3-phenyl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDKYDGBJLXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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